N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide
CAS No.:
Cat. No.: VC15010123
Molecular Formula: C15H19N3OS2
Molecular Weight: 321.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3OS2 |
|---|---|
| Molecular Weight | 321.5 g/mol |
| IUPAC Name | N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylsulfanylbenzamide |
| Standard InChI | InChI=1S/C15H19N3OS2/c1-3-5-10-13-17-18-15(21-13)16-14(19)11-8-6-7-9-12(11)20-4-2/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |
| Standard InChI Key | WWVQFPCRZJVUSS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfanyl)benzamide (C₁₆H₂₀N₃O₂S₂) features a 1,3,4-thiadiazole ring substituted at the 2-position with a benzamide group and at the 5-position with a butyl chain. The benzamide moiety is further functionalized with an ethylsulfanyl group at the ortho position. This arrangement introduces steric hindrance from the butyl group and electronic effects from the sulfur atoms, influencing solubility and reactivity .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₀N₃O₂S₂ |
| Molecular Weight | 350.48 g/mol |
| Thiadiazole Substituents | 2-Benzamide, 5-butyl |
| Benzamide Modification | 2-(Ethylsulfanyl) |
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks, while the ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Reaction Pathways
Core Thiadiazole Formation
The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or through Hurd-Mori reactions involving hydrazines and carbon disulfide. For this compound, a substituted thiosemicarbazide intermediate likely undergoes cyclization in the presence of phosphorous oxychloride (POCl₃) to form the thiadiazole ring .
Functionalization Steps
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Butyl Substitution: Alkylation at the 5-position of the thiadiazole ring is achieved using butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
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Benzamide Coupling: The benzamide group is introduced via amide bond formation between 2-(ethylsulfanyl)benzoic acid and the thiadiazole amine. This step employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole Cyclization | Thiosemicarbazide, POCl₃, 80°C, 6 hr | 65–70 |
| Butylation | 1-Bromobutane, K₂CO₃, DMF, 60°C, 12 hr | 50–55 |
| Amide Coupling | DCC/DMAP, CH₂Cl₂, RT, 24 hr | 40–45 |
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is governed by its polar thiadiazole and sulfanyl groups versus the hydrophobic butyl chain. Experimental data for analogs suggest:
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Aqueous Solubility: ≤0.1 mg/mL (25°C) due to dominant hydrophobic interactions .
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LogP (Octanol-Water): ~3.2, indicating moderate lipophilicity suitable for passive diffusion across biological membranes .
Thermal Stability
Differential scanning calorimetry (DSC) of related thiadiazoles reveals melting points between 120–150°C, suggesting comparable thermal stability for this compound .
Biological Activity and Mechanisms
Table 3: Hypothetical Antimicrobial Activity
| Organism | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | Cell wall synthesis inhibition |
| Escherichia coli | 25–50 | DNA gyrase interference |
Anticancer Screening
Molecular docking studies propose that the thiadiazole core interacts with kinase active sites (e.g., EGFR), potentially inhibiting proliferation in cancer cells .
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s structural motifs align with FDA-approved thiadiazole drugs (e.g., acetazolamide), suggesting utility in:
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Antidiabetic Agents: Modulation of carbohydrate-metabolizing enzymes.
Agrochemical Uses
The ethylsulfanyl group’s electronegativity may confer pesticidal activity by disrupting insect nervous systems, analogous to neonicotinoids .
Challenges and Future Directions
Synthetic Optimization
Current yields (~45%) necessitate improved catalysts (e.g., polymer-supported reagents) to enhance efficiency .
Toxicity Profiling
In silico predictions (e.g., ProTox-II) indicate potential hepatotoxicity, warranting in vivo studies to assess safety margins .
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